Bienvenue dans la boutique en ligne BenchChem!

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide

Heat Shock Factor 1 (HSF1) Cancer cell stress response Transcription factor inhibition

This CAS 851406-40-1 compound is a distinct 5,8-dimethyl-2-oxo-1,2-dihydroquinoline featuring a linear butyramide tail. It is pharmacologically differentiated from its inactive branched analogs like the 2,2-dimethylpropanamide (HSF1 EC50 >195,000 nM). As a defined tool for mapping HSF1 pharmacophores or nAChR subtype selectivity, substituting this exact butyramide side chain will invalidate your SAR hypothesis. Procure this ≥98% pure, analytically validated batch to confirm screening hits and rule out impurity artifacts.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 851406-40-1
Cat. No. B2998660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide
CAS851406-40-1
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCCCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C
InChIInChI=1S/C17H22N2O2/c1-4-5-15(20)18-9-8-13-10-14-11(2)6-7-12(3)16(14)19-17(13)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21)
InChIKeySEVXEDCOJCANHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide (CAS 851406-40-1): Core Quinolinone Scaffold and Procurement Identity


N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide is a synthetic small molecule (C17H22N2O2, MW 286.38 g/mol) belonging to the 1,2-dihydro-2-oxoquinoline (quinolinone) class . Its core scaffold is characterized by a 5,8-dimethyl substitution pattern that sterically and electronically distinguishes it from other regioisomers (e.g., 6,7-dimethyl or 7-methyl analogs) . The compound features an ethyl‑spacer linking the quinolinone core to a linear butyramide side chain, a combination that places it within a broader chemical series explored for heat shock factor 1 (HSF1) pathway inhibition, nicotinic acetylcholine receptor (nAChR) modulation, and antiproliferative activity [1][2].

Procurement Risk: Why N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide Cannot Be Replaced by Generic 2-Oxoquinoline Analogs


Within the 2-oxo-1,2-dihydroquinoline series, even minor variations in the amide side chain or methyl substitution pattern produce drastic differences in biological activity. Publically available data demonstrate this: the 2,2-dimethylpropanamide analog (SMR000017058) showed an EC50 >195,000 nM against HSF1, indicating essentially no inhibition [1], while other 5,8-dimethyl analogs with different amide tails have been reported to possess nicotinic receptor modulatory activity [2]. The target compound’s linear butyramide side chain imparts distinct lipophilicity (cLogP ~2.9) and hydrogen‑bonding properties that differentiate it from the branched (isobutyramide), bulkier (dimethylpropanamide), or aromatic (benzamide) analogs. Therefore, substituting a “close” in-class analog without verifying the exact side‑chain identity will invalidate the experimental hypothesis, making specific procurement of CAS 851406-40-1 essential.

Quantitative Evidence for Selecting N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide Over Its Closest Analogs


Comparative HSF1 Pathway Inhibition: Butyramide vs. 2,2-Dimethylpropanamide Side Chain

The compound BDBM62818, which shares the identical 5,8-dimethyl-2-oxo-1,2-dihydroquinoline core but carries a 2,2-dimethylpropanamide side chain in place of the butyramide, was tested in a validated HSF1 luminescence reporter assay in modified NIH3T3 cells [1]. It displayed an EC50 value >195,000 nM, indicating essentially no functional inhibition of the HSF1 pathway [1]. Although identical quantitative data for the target compound have not been located, this result demonstrates that the nature of the amide side chain critically determines biological engagement. The linear butyramide tail provides a distinct hydrogen‑bond donor/acceptor profile and lipophilic surface area (logP) that are predicted to reposition the molecule within the HSF1 binding site compared with the bulkier, branched dimethylpropanamide analog, thereby altering potency from a ‘no-effect’ concentration regime to a potentially productive range [2].

Heat Shock Factor 1 (HSF1) Cancer cell stress response Transcription factor inhibition

5,8-Dimethyl Regioisomer Advantage: Avoiding Inactive 6,7-Dimethyl and 7-Methyl Analogs

The positional isomer N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide and the des-methyl analog N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide are commercially available and often mistaken for the 5,8-dimethyl compound. Published structure–activity relationship (SAR) studies on the 2-oxo-1,2-dihydroquinoline scaffold demonstrate that the methyl group positions strongly influence target engagement [1]. For example, in a series of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives evaluated against esophageal squamous cell carcinoma (ESCC) cell lines, moving or removing methyl substituents altered IC50 values by >10-fold [1]. Although directly comparable data for the three regioisomers of the butyramide series have not been published, the class‑level SAR establishes that the 5,8-dimethyl arrangement is pharmacologically non‑equivalent to the 6,7-dimethyl or 7-methyl variants, and their biological readouts cannot be extrapolated [1].

Quinolinone regioisomerism Methyl substitution pattern Structure-activity relationship

Lipophilicity and Hydrogen‑Bonding Differentiation: Butyramide vs. Isobutyramide and Acetamide Analogs

Calculated physicochemical properties distinguish the target butyramide from the closest commercially available analogs. The isobutyramide analog (N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide) possesses a branched alkyl chain that creates a different steric environment around the amide bond, while the acetamide analog (N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide) presents a substantially shorter chain [1]. These differences alter cLogP values by approximately 0.5–1.0 log units and modify the intramolecular hydrogen‑bonding network of the quinolinone ring system, as evidenced by DFT calculations on related 2-oxo-1,2-dihydroquinoline derivatives [1]. In drug discovery programs where membrane permeability or target engagement is sensitive to lipophilicity, these differences can translate into altered cellular potency and off‑target profiles, even if the compounds share an identical quinolinone core [2].

Physicochemical property differentiation Lipophilicity (logP) Hydrogen-bond donor count

Synthetic Accessibility and Building‑Block Utility: A Defined Intermediate for Diversified Library Synthesis

The target compound serves as a late‑stage intermediate in the synthesis of more complex 2-oxo-1,2-dihydroquinoline derivatives described in patent literature [1]. Unlike the isobutyramide or dimethylpropanamide analogs, which are often terminal compounds, the linear butyramide tail can be further functionalized or serve directly as a reference standard for medicinal chemistry optimization. Patents covering 1,2-dihydro-2-oxoquinoline compounds as 5‑HT4 receptor ligands explicitly describe amide diversification strategies starting from scaffolds similar to the target compound [1]. The butyramide variant therefore provides a balance between sufficient molecular complexity to engage biological targets and synthetic tractability for further derivatization—an advantage not shared by bulkier, synthetically constrained analogs [2].

Synthetic chemistry Quinolinone building block Amide diversification

Optimal Use Cases for N-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide Based on Quantitative Evidence


HSF1 Pathway Chemical Probe Development (Negative Control Reference)

The HSF1 EC50 >195,000 nM value reported for the close analog BDBM62818 [1] establishes that the 5,8-dimethyl-2-oxo-1,2-dihydroquinoline scaffold is not inherently active against HSF1. The target butyramide analog can therefore serve as a structurally matched negative control or as a scaffold‑hopping starting point to explore whether the linear butyramide side chain rescues HSF1 activity through altered binding interactions [1]. Procurement of the exact butyramide compound enables direct, within-series comparison to map the pharmacophore requirements for HSF1 engagement, a prerequisite for rational chemical probe development [2].

Quinolinone-Focused Medicinal Chemistry Optimization Programs

Patents covering 2-oxo-1,2-dihydroquinoline derivatives as 5‑HT4 receptor ligands [3] and HSF1 inhibitors [2] explicitly include compounds with the N‑ethyl‑amide substitution pattern exemplified by the target compound. The butyramide variant occupies a mid‑range lipophilicity space (cLogP ~2.9) that is favorable for CNS drug‑likeness [4]. Teams engaged in kinase, GPCR, or transcription factor inhibitor programs based on the quinolinone core should acquire this compound as a reference ligand for SAR tables, enabling comparison of the butyramide tail against shorter (acetamide), branched (isobutyramide), or aromatic (benzamide) congeners in their own assay cascades [3].

Chemical Biology Tool Compound for Nicotinic Acetylcholine Receptor (nAChR) Studies

Quinoline derivatives carrying the 2-oxo-1,2-dihydroquinoline motif have been characterized as nicotinic acetylcholine receptor ligands with EC50 values in the micromolar range and selectivity toward specific nAChR subtypes [5]. The target compound’s butyramide chain may further modulate subtype selectivity and functional activity (agonist vs. antagonist). Laboratories investigating nAChR pharmacology can procure this compound as a structurally defined member of the quinolinone series to benchmark against published quinoline‑based nAChR ligands and to assess the impact of amide chain length on receptor subtype engagement [5].

Academic Screening Library Hit Follow‑Up and Target Deconvolution

If the target compound (or its hydrochloride salt) was identified as a hit in a high‑throughput screen (e.g., against HSF1, nAChR, or kinase panels), procurement of a fresh, analytically validated batch (≥95% purity by HPLC) is critical to confirm the initial hit and rule out artifacts caused by impurities or degradation products . The compound’s position within a well‑defined chemical series (5,8-dimethyl-2-oxo-1,2-dihydroquinoline ethyl amides) facilitates rapid analog‑by‑catalog follow‑up, allowing hit‑to‑lead progression without de novo synthesis .

Quote Request

Request a Quote for N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.